3-(4-Chlorophenyl)-2-methylaminopropionic acid
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Overview
Description
N-Methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative with the molecular formula C10H12ClNO2 and a molar mass of 213.66 g/mol . This compound is characterized by the presence of a methyl group and a chlorine atom attached to the phenylalanine backbone, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-chloro-L-phenylalanine typically involves the methylation of 4-chloro-L-phenylalanine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of N-Methyl-4-chloro-L-phenylalanine may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
N-Methyl-4-chloro-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-chloro-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of serotonin by blocking the enzyme tryptophan hydroxylase. This inhibition leads to decreased levels of serotonin in the brain, which can have various physiological and behavioral effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-L-phenylalanine: Lacks the methyl group, making it less lipophilic and potentially less bioavailable.
N-Methyl-L-phenylalanine: Lacks the chlorine atom, which may affect its reactivity and interaction with biological targets.
Uniqueness
N-Methyl-4-chloro-L-phenylalanine is unique due to the combined presence of both the methyl and chlorine groups, which confer distinct chemical and biological properties. This dual modification can enhance its stability, reactivity, and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(methylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYVWVFWHBBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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